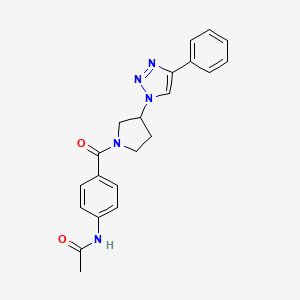

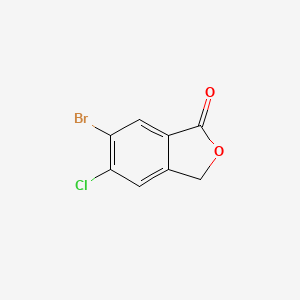

![molecular formula C14H16N8 B2939336 N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351617-61-2](/img/structure/B2939336.png)

N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

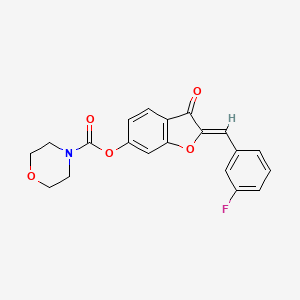

“N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a heterocyclic organic compound and can be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound can be achieved through a three-step reaction sequence . The process involves the reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines .Molecular Structure Analysis

The molecular structure of this compound is complex, involving several ring structures including a pyridine ring, a pyrrolidine ring, a triazole ring, and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple reactive centers. The reactions are typically performed using a one-pot, three-step cascade process .Applications De Recherche Scientifique

Anti-Gastric Cancer Agent

This compound has been studied for its potential as an anti-gastric cancer agent. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-proliferation effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives on gastric cancer cells . These studies help in understanding the relationship between the chemical structure of the compound and its biological activity, which is crucial for designing efficient and novel drugs for treating gastric cancer.

Inhibition of LSD1

The compound is also being explored for its role in inhibiting LSD1 (lysine-specific demethylase 1), which is overexpressed in certain human malignant tumors . Inhibition of LSD1 can lead to the suppression of cancer proliferation and migration, making it a valuable target for cancer therapy.

Orientations Futures

Mécanisme D'action

Mode of Action

The presence of the pyridine and triazolopyrimidine moieties in its structure suggests that it may interact with biological targets through hydrogen bonding or pi-stacking interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in the design of anti-tubercular agents , suggesting potential involvement in pathways related to bacterial metabolism or cell wall synthesis.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure could potentially enhance its bioavailability, as pyrrolidine is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N8/c1-2-6-15-10(5-1)9-16-14-17-12-11(19-21-20-12)13(18-14)22-7-3-4-8-22/h1-2,5-6H,3-4,7-9H2,(H2,16,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYKJXPBVVDHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=NNN=C32)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)